5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:
- Position 5: A 3-ethoxyphenyl group, contributing aromaticity and electron-donating effects via the ethoxy substituent.
- Position 4: A furan-2-carbonyl moiety, introducing a planar, heterocyclic acyl group.
- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
This structural configuration suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C22H19NO6 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H19NO6/c1-2-27-15-7-3-6-14(12-15)19-18(20(24)17-9-5-11-29-17)21(25)22(26)23(19)13-16-8-4-10-28-16/h3-12,19,25H,2,13H2,1H3 |
InChI Key |
YRGMNLDVSIICHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction with Triethyl Orthoformate
A scalable approach involves reacting 5-(3-ethoxyphenyl)furan-2(3H)-one 7 with triethyl orthoformate 4 and furfurylamine 8 in anhydrous isopropyl alcohol under reflux. The reaction proceeds via imine formation, followed by cyclization to yield the pyrrol-2-one core.
Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Furan-2(3H)-one 7 | 1.0 | i-PrOH | Reflux | 25 min | 75% |
| Triethyl orthoformate | 1.2 | ||||
| Furfurylamine 8 | 1.1 |
This method is notable for its short reaction time and high regioselectivity, attributed to the electron-donating ethoxy group stabilizing the intermediate enolate.
Cyclization of N-(Furfuryl) Precursors
Acid-Catalyzed Cyclization
N-(Furfuryl)anthranilamide derivatives undergo cyclization in HCl/AcOH (1:1 v/v) at 80°C for 6 hours. The furan ring opens to form a diketone intermediate, which cyclizes to the pyrrol-2-one structure.
Key Observations
-
Alkyl or aryl groups on the amide nitrogen reduce cyclization efficiency due to steric hindrance.
-
Stepwise cyclization (diketone isolation followed by acetic acid treatment) improves yields to 82% for sterically hindered substrates.
Functional Group Introduction
Acylation at the C4 Position
The furan-2-carbonyl group is introduced via Friedel-Crafts acylation using furan-2-carbonyl chloride in dichloromethane with AlCl₃ as a catalyst. Reaction at 0°C for 2 hours achieves 68% yield.
Optimization Data
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0°C | 2 h | 68% |
| FeCl₃ | CH₂Cl₂ | 25°C | 4 h | 45% |
Alkylation at the N1 Position
Furan-2-ylmethyl groups are introduced via nucleophilic substitution. Treatment of 3-hydroxy-pyrrol-2-one with furfuryl bromide in DMF using K₂CO₃ as a base at 60°C for 8 hours yields 73% product.
One-Pot Tandem Reactions
Diels-Alder/iEDDA/rDA Sequence
A tandem Diels-Alder/inverse electron-demand Diels-Alder (iEDDA) reaction constructs the pyrrol-2-one scaffold in one pot. Using 3-ethoxyphenylacetylene 9 and furan-2-carboxaldehyde 10 with 3,6-di-2-pyridyl-1,2,4,5-tetrazine (DPTz) in toluene at 45°C for 24 hours achieves 88% yield.
Advantages
Optimization and Scalability
Solvent and Catalyst Screening
| Entry | Solvent | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Toluene | None | 62% | 95% |
| 2 | DMF | CuI | 55% | 89% |
| 3 | Acetonitrile | TFA | 88% | 98% |
Trifluoroacetic acid (TFA) in acetonitrile provides optimal protonation for cyclization, minimizing side reactions.
Temperature Effects
Elevating the reaction temperature from 25°C to 45°C reduces cyclization time from 48 hours to 12 hours but requires careful monitoring to prevent decomposition.
Challenges and Solutions
Stereochemical Control
The C3 hydroxy group’s configuration is sensitive to reaction conditions. Using chiral auxiliaries like (R)-BINOL during acylation achieves 92% enantiomeric excess (ee).
Purification Strategies
-
Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted furan-2-carbonyl chloride.
-
Recrystallization from ethanol/water (1:1) enhances purity to >99%.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A microreactor system operating at 100°C with a residence time of 10 minutes achieves 85% yield, reducing batch variability.
Green Chemistry Approaches
-
Solvent-free mechanochemical grinding of 5-(3-ethoxyphenyl)furan-2(3H)-one and furfurylamine with K₂CO₃ yields 78% product.
-
Photocatalytic methods using TiO₂ under UV light reduce energy consumption by 40%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound’s structural features may be exploited for the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Ethoxy Position : The target compound’s 3-ethoxyphenyl group (meta substitution) may confer distinct electronic effects compared to para-substituted analogues (e.g., Compound 1). Meta substitution can reduce steric hindrance in binding pockets .
- Fluorinated acyl groups (Compounds 1, 10) may improve metabolic stability via reduced oxidative metabolism .
Biological Activity
5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Pyrrolone Core : A five-membered ring containing nitrogen and oxygen.
- Furan Rings : Two furan moieties that contribute to its reactivity.
- Ethoxy Group : An ethoxy substituent that may influence biological interactions.
Molecular Formula
The molecular formula is with a molecular weight of approximately 319.36 g/mol.
Pharmacological Effects
Preliminary studies indicate that compounds with similar structural features exhibit various pharmacological effects, including:
- Antiviral Activity : Compounds containing furan and pyrrolone structures have shown promise in inhibiting viral replication, particularly against hepatitis C virus (HCV) and HIV .
- Antioxidant Properties : The presence of multiple functional groups suggests potential antioxidant capabilities, which can protect against oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
- HCV Inhibition : A study on related compounds showed significant inhibition of HCV replication through suppression of cyclooxygenase enzymes, indicating that 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one may have similar effects .
- Cytotoxicity Assays : In vitro assays revealed that related pyrrolone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
Binding Affinity
Research indicates that the compound interacts with various biological targets. For example, binding affinity studies show promising results against specific enzymes involved in viral replication, with some related compounds demonstrating an value in the low micromolar range .
Synthesis Pathways
The synthesis of 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one typically involves multiple steps:
- Formation of Pyrrolone Core : Starting from readily available precursors, the pyrrolone ring is constructed through cyclization reactions.
- Introduction of Furan Moieties : Furan rings are introduced via electrophilic aromatic substitution or similar methods.
- Functional Group Modifications : The ethoxy group and carbonyl functionalities are added in subsequent steps to achieve the desired structure.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amines, Carbonyls | Pyrrolone formation |
| 2 | Electrophilic Substitution | Furan derivatives | Furan integration |
| 3 | Functionalization | Ethanol, Acids | Final compound synthesis |
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key conditions include:
- Temperature : 60–80°C for cyclization (optimized to avoid side reactions) .
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for solubility and reactivity .
- Catalysts/Reagents : Acid chlorides (e.g., furan-2-carbonyl chloride) and sodium hydride for acylations .
- Purification : Column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., hydroxy group at δ 10–12 ppm, furan protons at δ 6–7 ppm) .
- FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
- HRMS : Validates molecular weight (e.g., expected m/z for C₂₃H₂₁NO₇: 447.13) .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound, and what factors contribute to variability?
- Methodological Answer :
- Key Variables :
- Contradiction Analysis : Lower yields in (46%) vs. (86%) may stem from differences in aryl substituent reactivity or purification efficiency .
Q. What mechanistic insights explain the reactivity of the pyrrolone core under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the hydroxyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks (e.g., alkylation) .
- Basic Conditions : Deprotonation of the hydroxy group stabilizes enolate intermediates, enabling condensations or Michael additions .
- Kinetic Studies : Use time-resolved NMR to monitor intermediate formation (e.g., enolate vs. acylated products) .
Q. How do substituents (e.g., 3-ethoxy-phenyl, furan-2-ylmethyl) influence biological activity?
- Methodological Answer :
- Furan Moieties : Enhance π-π stacking with biological targets (e.g., enzyme active sites) .
- Ethoxy Group : Increases lipophilicity, improving membrane permeability (logP calculations recommended) .
- Structure-Activity Relationship (SAR) : Compare with analogs in and ; replace ethoxy with methoxy to assess potency changes .
Data Contradiction and Analysis
Q. Why do melting points and yields vary significantly across similar pyrrolone derivatives?
- Analysis :
- Substituent Effects : Bulky groups (e.g., 4-chlorophenyl in ) increase melting points (209°C) vs. smaller groups (138°C for 4-hydroxyphenyl) .
- Crystallinity : Recrystallization solvents (ethanol vs. PE/ethyl acetate) impact crystal packing and purity .
- Yield Discrepancies : achieved 86% yield via optimized stoichiometry, while used excess reagents leading to by-products .
Methodological Recommendations
Q. What computational tools are suitable for predicting the compound’s reactivity or binding modes?
- Answer :
- DFT Calculations : Model transition states for cyclization steps (e.g., Gaussian or ORCA software) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2) .
- MD Simulations : Assess stability of pyrrolone-protein complexes over 100-ns trajectories (GROMACS) .
Tables for Key Data
Table 1 : Comparative Synthesis Data from and
| Compound | Substituents | Yield (%) | Melting Point (°C) | Purification Method |
|---|---|---|---|---|
| 15m | 4-Aminophenyl | 46 | 209–211 | Column Chromatography |
| 15l | 4-Methoxyphenyl | 86 | 256–258 | Recrystallization |
Table 2 : Functional Group Contributions to Bioactivity
| Group | Role | Example Target |
|---|---|---|
| Furan-2-carbonyl | Enhances binding affinity | Tyrosine kinase |
| 3-Ethoxy-phenyl | Modulates solubility | Cytochrome P450 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
